(1-Ethynylcyclopropyl)benzene
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Overview
Description
(1-Ethynylcyclopropyl)benzene is an organic compound characterized by the presence of a cyclopropyl group attached to a benzene ring, with an ethynyl group bonded to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Ethynylcyclopropyl)benzene can be synthesized through the reaction of 1-cyclopropylbenzene with acetylene in the presence of a copper(I) catalyst. The reaction involves the substitution of a hydrogen atom on the cyclopropyl ring with an ethynyl group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of specialized reactors and purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: (1-Ethynylcyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted cyclopropylbenzene.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
(1-Ethynylcyclopropyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of (1-Ethynylcyclopropyl)benzene involves its interaction with molecular targets through its ethynyl and cyclopropyl groups. These interactions can lead to various chemical transformations, including the formation of reactive intermediates that participate in further reactions. The specific pathways and molecular targets depend on the context of its application and the nature of the reactions involved .
Comparison with Similar Compounds
(1-Phenylcyclopropyl)benzene: Similar structure but lacks the ethynyl group.
(1-Ethynylcyclopropyl)ethane: Similar structure but with an ethane group instead of a benzene ring.
Uniqueness: (1-Ethynylcyclopropyl)benzene is unique due to the presence of both a cyclopropyl and an ethynyl group attached to a benzene ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
(1-ethynylcyclopropyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-11(8-9-11)10-6-4-3-5-7-10/h1,3-7H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMJNHMUPFGYFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577867 |
Source
|
Record name | (1-Ethynylcyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139633-98-0 |
Source
|
Record name | (1-Ethynylcyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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